molecular formula C8H8N2O3 B12818747 5-(1H-Imidazol-4-yl)-3-oxopent-4-enoic acid

5-(1H-Imidazol-4-yl)-3-oxopent-4-enoic acid

Cat. No.: B12818747
M. Wt: 180.16 g/mol
InChI Key: VUSZMGVLWNMIAO-OWOJBTEDSA-N
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Description

5-(1H-Imidazol-4-yl)-3-oxopent-4-enoic acid is a compound that features an imidazole ring, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Imidazol-4-yl)-3-oxopent-4-enoic acid can be achieved through various methodologies. One common approach involves the oxidative condensation of ketones and amidines. In this method, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazole derivative . Another method involves the condensation of ester and guanidine or cyanamide, which is used to produce dihydroaplysinopsin .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazol-4-yl)-3-oxopent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Molecular oxygen, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, alcohols, amines, and diketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(1H-Imidazol-4-yl)-3-oxopent-4-enoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-4-yl)-3-oxopent-4-enoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This binding can inhibit enzyme activity, alter receptor signaling, or chelate metal ions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure but lacking the additional functional groups.

    Histidine: An amino acid containing an imidazole ring, involved in protein structure and function.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

Uniqueness

5-(1H-Imidazol-4-yl)-3-oxopent-4-enoic acid is unique due to its specific functional groups and the combination of the imidazole ring with a pent-4-enoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

(E)-5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid

InChI

InChI=1S/C8H8N2O3/c11-7(3-8(12)13)2-1-6-4-9-5-10-6/h1-2,4-5H,3H2,(H,9,10)(H,12,13)/b2-1+

InChI Key

VUSZMGVLWNMIAO-OWOJBTEDSA-N

Isomeric SMILES

C1=C(NC=N1)/C=C/C(=O)CC(=O)O

Canonical SMILES

C1=C(NC=N1)C=CC(=O)CC(=O)O

Origin of Product

United States

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